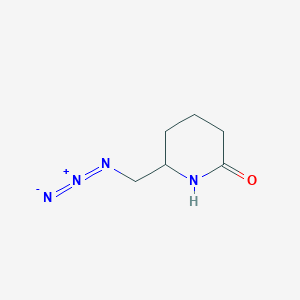

6-(叠氮甲基)哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Azidomethyl)piperidin-2-one is a chemical compound with the molecular formula C6H10N4O . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 6-(Azidomethyl)piperidin-2-one consists of a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Azidomethyl)piperidin-2-one include its molecular formula (C6H10N4O) and molecular weight (154.173) .科学研究应用

Medicinal Chemistry and Drug Design

Piperidines, including 6-(Azidomethyl)piperidin-2-one, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them valuable for constructing pharmaceutical compounds . Researchers explore various synthetic methods to create substituted piperidines, aiming for cost-effective and efficient approaches.

Chemical Synthesis Strategies

Efficient methods for synthesizing piperidines are essential. Recent advances include:

- One-Pot Functionalization : Researchers have developed strategies for one-pot functionalization of unsaturated intermediates, streamlining the synthesis process .

- Enantioselective Synthesis : Quinoline organocatalysts combined with trifluoroacetic acid enable the enantioselective synthesis of 2,5- and 2,6-disubstituted protected piperidines .

Biological Activity and Pharmacology

The piperidine moiety appears in over twenty classes of pharmaceuticals and natural alkaloids. Key points:

- Antioxidant Properties : Piperine, an N-acylpiperidine found in Piperaceae plants, exhibits potent antioxidant action by inhibiting free radicals .

Materials Science Applications

While not extensively studied, piperidines may find applications in materials science. Further research is needed to explore their properties in areas such as biomedical materials and electronic materials.

作用机制

While the specific mechanism of action for 6-(Azidomethyl)piperidin-2-one is not mentioned in the sources, piperidine-containing compounds are generally important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

安全和危害

While specific safety and hazard information for 6-(Azidomethyl)piperidin-2-one is not available, it’s important to handle all chemical substances with care and follow safety guidelines. For example, piperidine, a related compound, is classified as a flammable liquid and has acute toxicity when swallowed, inhaled, or in contact with skin .

未来方向

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 6-(Azidomethyl)piperidin-2-one, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

IUPAC Name |

6-(azidomethyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBLZNWGDFLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azidomethyl)piperidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)

![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)